N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
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Description
“N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a piperidine ring, which is a common feature in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound, “{1-[(furan-2-yl)methyl]piperidin-4-yl}methanol”, is1S/C11H17NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2
. This provides a detailed description of the compound’s structure, including the positions of the atoms and the types of bonds between them.
Scientific Research Applications
Corrosion Inhibition and Material Science
One study explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, indicating the potential of these compounds, including N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, in protecting metal surfaces from corrosion. This has implications for their use in industrial applications where corrosion resistance is critical (Kaya et al., 2016).
Pharmacology and Drug Design
Research has also focused on the synthesis and structural characterization of methylbenzenesulfonamide derivatives as potential pharmacological agents. These studies often investigate their binding affinities, molecular structures, and potential as drug candidates for various diseases, including HIV-1 infection prevention (Cheng De-ju, 2015).
Organic Chemistry and Synthesis
There is a significant interest in the synthesis and structural characterization of benzenesulfonamide derivatives, which includes the exploration of their chemical reactions, structural features, and potential applications in organic synthesis and the development of novel compounds with unique properties (Tomasz Pawlak et al., 2021).
Potential Therapeutic Applications
Some derivatives of this compound have been investigated for their therapeutic potential , including as inhibitors of enzymes or receptors critical in disease pathways. This includes research into their role as antagonists for specific receptors, potentially offering new avenues for the treatment of conditions such as neuroinflammation and dementia (A. Horti et al., 2019).
Molecular Dynamics and Computational Chemistry
The interaction of these compounds with metals and their molecular dynamics have been subjects of computational chemistry studies, providing insights into their reactivity, stability, and potential applications in materials science and corrosion inhibition (H. Patel, 2020).
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-15-11-16(2)20(17(3)12-15)26(23,24)21-13-18-6-8-22(9-7-18)14-19-5-4-10-25-19/h4-5,10-12,18,21H,6-9,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVLAKROUXISCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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